molecular formula C14H10ClFO3 B6364555 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1179027-17-8

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6364555
CAS RN: 1179027-17-8
M. Wt: 280.68 g/mol
InChI Key: DNPLTYJQUMKYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% (4-CMBFBA-95) is a chemical compound with a wide variety of applications in scientific research. It is a white crystalline solid with a melting point of 143-145 °C. 4-CMBFBA-95 is used in numerous biochemistry and physiology experiments due to its ability to interact with biological systems.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has numerous applications in scientific research. It is used in the study of the structure and function of proteins, as a reagent in the synthesis of pharmaceuticals, and as a fluorescent probe for the detection of nitric oxide. In addition, 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is used in the study of enzyme kinetics and the study of the interaction between drugs and their targets.

Mechanism of Action

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% binds to proteins and other biological molecules through hydrophobic interactions and hydrogen bonding. Its high fluorescence quantum yield and low photobleaching rate make it an ideal fluorescent probe for the study of biological systems. In addition, 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can be used to detect the presence of nitric oxide in biological systems.
Biochemical and Physiological Effects
4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% has been shown to have no significant effect on the biochemical or physiological processes of cells. It has been used as a fluorescent probe in numerous cell-based studies with no adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is its high fluorescence quantum yield and low photobleaching rate, which makes it an ideal fluorescent probe for the study of biological systems. In addition, it is relatively inexpensive and easy to synthesize. The main limitation of 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for the use of 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% in scientific research. It could be used as a fluorescent probe for the detection of other molecules such as amino acids, carbohydrates, and metabolites. In addition, it could be used in the study of protein-protein interactions and the study of enzyme kinetics. 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% could also be used in the development of new pharmaceuticals and in the study of drug-target interactions. Finally, it could be used in the study of cell signaling pathways and the study of the effects of drugs on biological systems.

Synthesis Methods

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% can be synthesized in a two-step process. First, 5-chloro-2-methoxyphenyl-2-fluorobenzoic acid (CMBFBA) is synthesized from the reaction of 2-fluorobenzoic acid and 5-chloro-2-methoxyphenol in the presence of anhydrous sodium acetate and acetic anhydride. The reaction is carried out in an inert atmosphere at a temperature of 50-60°C. After the reaction is complete, the CMBFBA is then purified by crystallization at a temperature of 0-5°C. Finally, the CMBFBA is converted to 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95% by heating it in an inert atmosphere at a temperature of 140-145°C.

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLTYJQUMKYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681158
Record name 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid

CAS RN

1179027-17-8
Record name 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.